molecular formula C18H18N2O2S2 B12178523 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12178523
M. Wt: 358.5 g/mol
InChI Key: FQRVRFOPQNYGHO-UHFFFAOYSA-N
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Description

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzothiazole ring, an oxathiine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Oxathiine Ring: The oxathiine ring can be formed by the reaction of a suitable diol with sulfur and a base, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzothiazole and oxathiine rings with a phenyl group through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)

    Substitution: Ammonia (NH3), thiols (RSH), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted benzothiazoles

Scientific Research Applications

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds containing the benzothiazole ring, such as 2-aminobenzothiazole, which have similar chemical properties and applications.

    Oxathiine Derivatives:

    Phenyl Substituted Compounds: Compounds with a phenyl group, such as phenylalanine, which exhibit similar aromatic properties.

Uniqueness

3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of the benzothiazole and oxathiine rings, along with the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H18N2O2S2/c21-17(20-18-19-13-8-4-5-9-14(13)24-18)15-16(23-11-10-22-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,19,20,21)

InChI Key

FQRVRFOPQNYGHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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